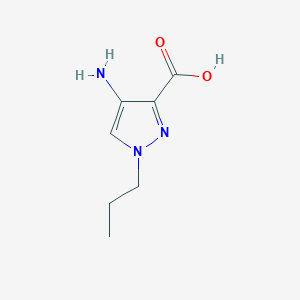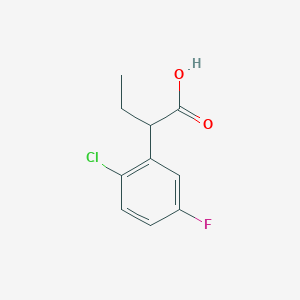
5,5-Dimethylhexane-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethylhexane-2-thiol is an organic compound with the molecular formula C8H18S It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom (-SH group) Thiols are known for their distinctive odors, often described as resembling that of garlic or rotten eggs
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylhexane-2-thiol typically involves the introduction of a thiol group into a suitable precursor molecule. One common method is the reaction of 5,5-Dimethylhexan-2-one with hydrogen sulfide (H2S) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired thiol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes. One such method is the catalytic hydrogenation of 5,5-Dimethylhexan-2-one in the presence of a sulfur source. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and catalyst type.
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Dimethylhexane-2-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using mild oxidizing agents like iodine (I2) to form 5,5-Dimethylhexane-2,2’-disulfide.
Reduction: Thiols can be reduced to form corresponding alkanes. this reaction is less common for this compound.
Substitution: Thiols can participate in nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Iodine (I2), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, base (e.g., sodium hydroxide)
Major Products Formed:
Oxidation: 5,5-Dimethylhexane-2,2’-disulfide
Substitution: Thioethers (e.g., 5,5-Dimethylhexane-2-thioether)
Aplicaciones Científicas De Investigación
5,5-Dimethylhexane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Thiols play a crucial role in biological systems, and this compound can be used to study thiol-disulfide exchange reactions.
Medicine: Thiol compounds are explored for their potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethylhexane-2-thiol involves its reactivity as a thiol. The sulfur atom in the thiol group is nucleophilic, allowing it to participate in various chemical reactions. In biological systems, thiols can undergo oxidation-reduction reactions, forming disulfides and playing a role in maintaining redox balance. The compound can also interact with metal ions, forming metal-thiol complexes that are important in enzymatic functions and signaling pathways.
Comparación Con Compuestos Similares
5,5-Dimethylhexane-2,4-dione: A diketone with similar structural features but different reactivity.
5,5-Dimethylhexane-2,2’-disulfide: The oxidized form of 5,5-Dimethylhexane-2-thiol.
2-Methyl-2-propanethiol: Another thiol with a similar structure but different alkyl groups.
Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and applications. The presence of two methyl groups at the 5-position provides steric hindrance, affecting its chemical behavior compared to other thiols.
Propiedades
Fórmula molecular |
C8H18S |
|---|---|
Peso molecular |
146.30 g/mol |
Nombre IUPAC |
5,5-dimethylhexane-2-thiol |
InChI |
InChI=1S/C8H18S/c1-7(9)5-6-8(2,3)4/h7,9H,5-6H2,1-4H3 |
Clave InChI |
NSWKJQSPSFYFKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(C)(C)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


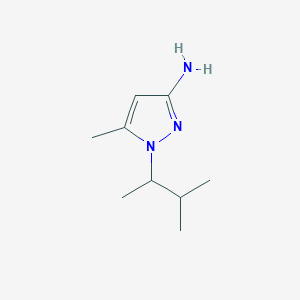
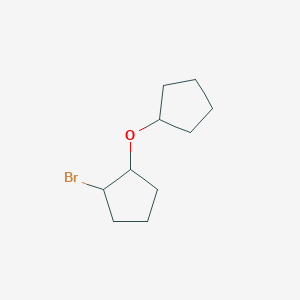
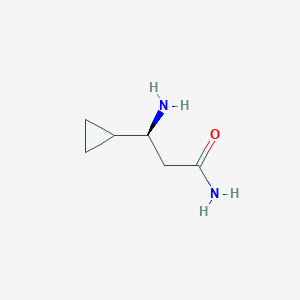
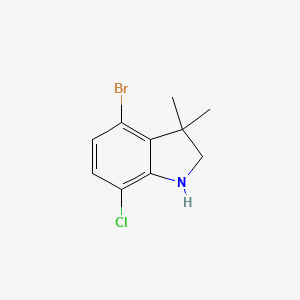
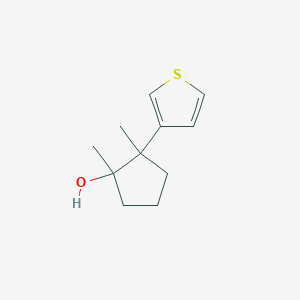
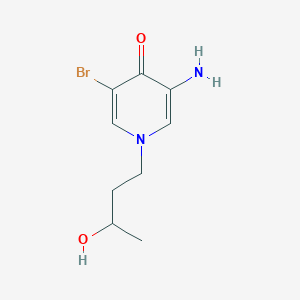

![1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13303871.png)
![1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13303872.png)
![3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B13303885.png)
![2-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B13303886.png)
